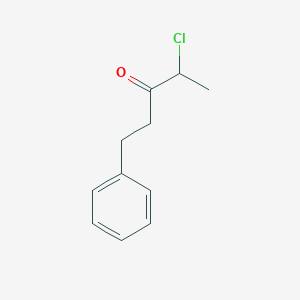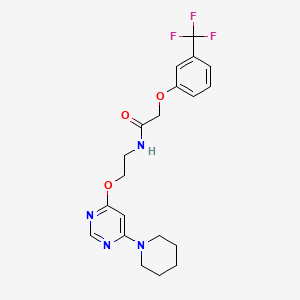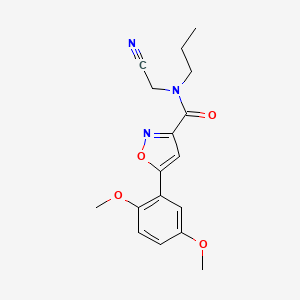
N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide is a chemical compound with potential therapeutic applications. This compound belongs to the class of oxazole derivatives and has been the subject of scientific research due to its interesting properties.
Wirkmechanismus
The exact mechanism of action of N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating neuronal excitability. This compound may enhance the activity of GABA receptors, which can lead to a decrease in neuronal excitability and the onset of sedative and anxiolytic effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide has been found to exhibit several biochemical and physiological effects. This compound has been found to increase the levels of GABA in the brain, which can lead to a decrease in neuronal excitability. It has also been found to decrease the levels of glutamate, which is an excitatory neurotransmitter. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. Additionally, this compound has been found to exhibit potent and selective effects in animal models, which makes it a useful tool for studying the GABAergic system. However, there are also some limitations to using this compound in lab experiments. For example, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide. One direction is to further elucidate the mechanism of action of this compound. This can help to better understand how this compound produces its therapeutic effects and may lead to the development of more potent and selective compounds. Another direction is to study the safety and efficacy of this compound in humans. This can help to determine whether this compound has potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders. Additionally, there is a need for further research on the potential side effects of this compound and its interactions with other drugs.
Synthesemethoden
The synthesis of N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide is a complex process that involves several steps. The first step is the reaction of 2,5-dimethoxybenzaldehyde with propylamine to form 2,5-dimethoxy-N-propylbenzaldehyde. The second step involves the reaction of 2,5-dimethoxy-N-propylbenzaldehyde with malononitrile to form 2,5-dimethoxy-N-propyl-3-(2-nitrovinyl)benzamide. The third step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The final step involves the reaction of the resulting amine with ethyl chloroformate to form N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. It has also been found to exhibit neuroprotective effects in animal models of ischemia and traumatic brain injury. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-4-8-20(9-7-18)17(21)14-11-16(24-19-14)13-10-12(22-2)5-6-15(13)23-3/h5-6,10-11H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUKNORHXIVNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=NOC(=C1)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-5-(2,5-dimethoxyphenyl)-N-propyl-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

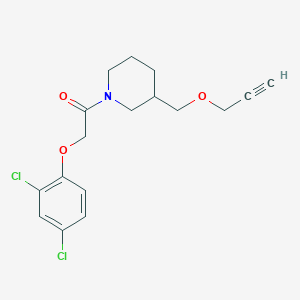
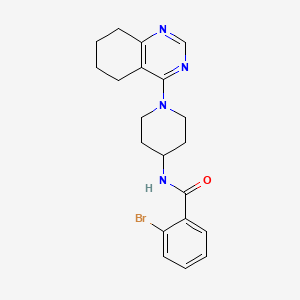
![1-(4-Methylpiperidin-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2959343.png)
![Ethyl 2-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2959345.png)
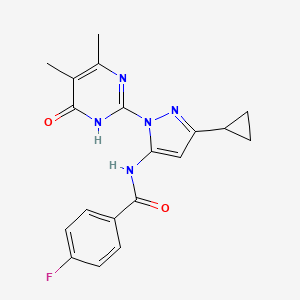
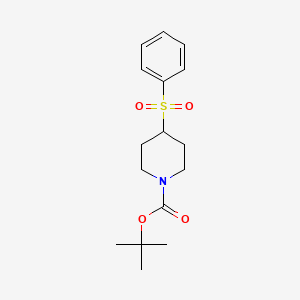
![ethyl 3-(8-(2-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2959350.png)
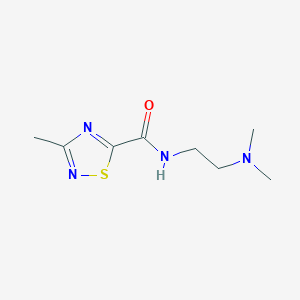
![Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2959353.png)
![(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2959355.png)
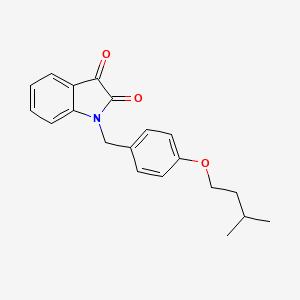
![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2959357.png)
